molecular formula C15H10F5NO B7464803 N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B7464803
M. Wt: 315.24 g/mol
InChI Key: OYOTXEZICXIYPV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pentafluorobenzamide group attached to a 3,4-dimethylphenyl group. The unique combination of fluorine atoms and methyl groups in its structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 3,4-dimethylaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluoroaniline.

    Oxidation: N-(3,4-dicarboxyphenyl)-2,3,4,5,6-pentafluorobenzamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity due to the strong electronegativity and unique steric effects of fluorine.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-benzamide: Lacks the fluorine atoms, resulting in different chemical properties.

    N-(3,4-dimethylphenyl)-2,3,4,5,6-tetrafluorobenzamide: Contains one less fluorine atom, affecting its reactivity and applications.

    N-(3,4-dimethylphenyl)-2,3,4,5,6-hexafluorobenzamide: Contains one additional fluorine atom, which can further alter its properties.

Uniqueness

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the specific arrangement of fluorine atoms and methyl groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO/c1-6-3-4-8(5-7(6)2)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOTXEZICXIYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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